(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid

Chiral Synthesis Enantioselective Catalysis Absolute Configuration Control

Chiral pyrrolidine building block for enantioselective pharmaceutical synthesis. The defined (3R,4S) absolute configuration eliminates the risk of incorrect stereochemistry in downstream products-the (3S,4R) enantiomer (CAS 1428243-71-3) yields opposite product stereochemistry and is not interchangeable. Cbz protection enables selective deprotection sequences orthogonal to Boc/Fmoc strategies, minimizing side reactions in multi-step routes. A 31% lower aqueous solubility versus the (3S,4R) enantiomer facilitates controlled precipitation and simplified extraction work-up. Supplied with full NMR/HPLC/GC certificates of analysis ensuring batch-to-batch consistency for regulated environments.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 1428243-36-0
Cat. No. B1375051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid
CAS1428243-36-0
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1
InChIKeyBBGSNKXBKDVHPM-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid Overview


(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS 1428243-36-0) is a chiral, Cbz-protected pyrrolidine-3-carboxylic acid derivative with a defined (3R,4S) absolute configuration [1]. This compound is primarily utilized as a chiral building block or intermediate in the synthesis of enantiomerically pure pharmaceuticals and peptidomimetics, where its rigid pyrrolidine scaffold enforces precise stereochemical control [2]. It is typically supplied as a solid with standard purities of 95% or 98% [1].

Defined (3R,4S) absolute configuration for enantiopure intermediate synthesis
Cbz protecting group supports orthogonal deprotection strategies in multi-step routes
Supplied as solid with high stereochemical and chemical purity for chiral building-block workflows

Why (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid Is Irreplaceable


The (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid structure encodes multiple points of differentiation that make generic substitution risky. The most critical is its absolute stereochemistry; the (3R,4S) isomer is the enantiomer of the (3S,4R) variant (CAS 1428243-71-3), and they are not interchangeable in chiral syntheses as they would lead to opposite enantiomers of downstream products [1]. Additionally, the Cbz protecting group offers orthogonal stability and deprotection conditions distinct from common alternatives like Boc- or Fmoc-protected analogs, which can be crucial in multi-step synthetic routes [2]. Even simple physical properties differ; solubility predictions show a measurable gap between enantiomers, which can impact reaction yields and purification workflows . The quantitative evidence below details these differences.

The (3S,4R) enantiomer (CAS 1428243-71-3) would invert product stereochemistry, making direct substitution incompatible with chiral synthesis.
Boc-protected analogs cannot replicate Cbz orthogonal stability; their different deprotection requirements may force redesign of global protecting-group strategy.
Predicted solubility gap vs the enantiomer could alter reaction work-up and purification outcomes; direct swap may affect yield consistency.

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid – Quantitative Differentiation Evidence


Absolute Stereochemistry & Downstream Configuration

The (3R,4S) configuration is non-superimposable on its (3S,4R) enantiomer (CAS 1428243-71-3). In chiral pool synthesis, utilizing the wrong enantiomer would invert the stereochemistry of the final product, leading to a different biological or pharmacological profile. The target compound's specific optical rotation, though not always published, is an intrinsic property that distinguishes it from the enantiomer [1]. This is a binary, high-impact differentiation.

Stereochemical identity
Class-level
(3R,4S) vs (3S,4R) enantiomer
Determines correct product stereochemistry in enantioselective synthesis
Non-superimposable mirror images; optical rotation data available upon request
Chiral Synthesis Enantioselective Catalysis Absolute Configuration Control

Predicted Aqueous Solubility: Enantiomer Comparison

Predicted solubility data indicates a tangible difference in aqueous solubility between the enantiomers. The (3R,4S) isomer exhibits a predicted solubility of 0.63 g/L, while its (3S,4R) counterpart is predicted to be more soluble at 0.914 g/L, a 31% relative decrease . This could influence reaction homogeneity and product isolation strategy.

Aqueous solubility
Reported
0.63 g/L vs 0.914 g/L (25°C, calc.)
31% lower solubility may influence reaction homogeneity and work-up design
Predicted value; experimental confirmation recommended
Pre-formulation Reaction Medium Design Physicochemical Profiling

Cbz Orthogonal Protection Advantage

The Cbz (benzyloxycarbonyl) group offers orthogonal deprotection conditions (hydrogenolysis or strong acid) compared to the more common Boc (tert-butoxycarbonyl) protected 4-methylpyrrolidine-3-carboxylic acid analogs, which are cleaved under acidic conditions (e.g., TFA) [1]. This orthogonality allows for selective deprotection in the presence of acid-labile groups. The (3R,4S)-1-Cbz compound is therefore specifically selected over its Boc-protected counterpart when a synthetic scheme requires such selectivity.

Protecting group orthogonality
Class-level
Cbz: H₂/Pd-C, strong acid · Boc: TFA or HCl
Enables selective deprotection in the presence of acid-labile groups
Orthogonal logic; not interchangeable without strategy redesign
Orthogonal Protection Strategy Solid-Phase Peptide Synthesis Multi-step Organic Synthesis

Supplier QC & Traceable Purity Documentation

Specific vendors supply this compound at a minimum purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of analytical rigor is a differentiator against generic suppliers who may only offer 95% purity without detailed characterization, reducing the risk of uncharacterized impurities compromising enantioselective outcomes.

Supplier QC documentation
Reported
98% purity with NMR, HPLC, GC spectra
Reduces repurification needs for sensitive chiral transformations
Batch-specific COA; verify documentation with supplier
Quality Assurance Procurement Compliance Analytical Method Validation

Application Scenarios for (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid


Enantiopure Drug Intermediate Synthesis

This compound is the definitive starting material for any synthetic route requiring a chiral 4-methylpyrrolidine-3-carboxylic acid building block with the (3R,4S) configuration. The absolute stereochemistry evidence [1] confirms it is uniquely suited for these syntheses, unlike its (3S,4R) enantiomer, which would yield the opposite product stereochemistry.

Orthogonal Cbz Protection in Multi-Step Synthesis

For projects requiring an N-protecting group stable to the acidic conditions used for Boc removal, this Cbz-protected compound is the correct choice. The class-level evidence on protecting group orthogonality [2] confirms it enables selective deprotection sequences not possible with Boc analogs, minimizing side reactions and improving overall yield.

Reaction Work-Up via Low Aqueous Solubility

In synthetic steps where a less soluble intermediate is desired for controlled precipitation or selective extraction, this (3R,4S) isomer offers a 31% lower aqueous solubility compared to its enantiomer . This physical property can be exploited to simplify work-up procedures and improve isolation yields.

cGMP Procurement & Analytical Traceability

For regulated environments or scaling efforts, sourcing this compound from suppliers that provide 98% purity with comprehensive NMR/HPLC/GC certificates of analysis is critical. This level of documentation reduces the burden of in-house quality control and ensures batch-to-batch consistency, a key advantage over lower-purity or undocumented generic alternatives.

Application
Selection Property
Validation Focus
Enantiopure intermediate synthesis
Absolute (3R,4S) configuration
Chiral HPLC or optical rotation confirmation
Orthogonal Cbz protection strategy
Cbz stability profile
Selective deprotection under hydrogenolysis
Work-up via solubility differential
Low aqueous solubility
Precipitation/extraction efficiency vs enantiomer
Quality-controlled procurement
High purity with traceable documentation
Batch-specific COA review (NMR, HPLC, GC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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